molecular formula C9H17ClN2 B3277287 1H-Imidazolium, 1-butyl-3-ethenyl-, chloride CAS No. 657394-63-3

1H-Imidazolium, 1-butyl-3-ethenyl-, chloride

Cat. No.: B3277287
CAS No.: 657394-63-3
M. Wt: 188.70 g/mol
InChI Key: FBOSFHSGNSJLLG-UHFFFAOYSA-N
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Description

1H-Imidazolium, 1-butyl-3-ethenyl-, chloride is a type of ionic liquid that belongs to the imidazolium family These compounds are known for their unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazolium, 1-butyl-3-ethenyl-, chloride typically involves the alkylation of imidazole with butyl and ethenyl halides. The reaction is usually carried out in the presence of a base, such as potassium carbonate, to neutralize the hydrogen chloride formed during the reaction. The reaction conditions often include:

  • Temperature: 60-80°C
  • Solvent: Acetonitrile or dimethylformamide
  • Reaction Time: 12-24 hours

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes. These methods offer advantages such as better control over reaction conditions, higher yields, and reduced production costs. The use of microwave-assisted synthesis is also explored to enhance reaction rates and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazolium, 1-butyl-3-ethenyl-, chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloride ion can be substituted with other anions, such as tetrafluoroborate or hexafluorophosphate, to form different ionic liquids.

    Oxidation and Reduction Reactions: The imidazolium ring can participate in redox reactions, although these are less common.

    Polymerization Reactions: The ethenyl group allows for polymerization, forming poly(1H-imidazolium) derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Silver tetrafluoroborate or potassium hexafluorophosphate in acetonitrile.

    Oxidation Reactions: Hydrogen peroxide or potassium permanganate.

    Polymerization Reactions: Radical initiators such as azobisisobutyronitrile (AIBN) in the presence of a solvent like toluene.

Major Products Formed:

    Substitution Reactions: Formation of new ionic liquids with different anions.

    Oxidation Reactions: Oxidized imidazolium derivatives.

    Polymerization Reactions: Poly(1H-imidazolium) polymers with varying chain lengths and properties.

Scientific Research Applications

1H-Imidazolium, 1-butyl-3-ethenyl-, chloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a solvent and catalyst in organic synthesis, particularly in reactions requiring high thermal stability and low volatility.

    Biology: Investigated for its antimicrobial properties and potential use in drug delivery systems.

    Medicine: Explored for its ability to stabilize proteins and enzymes, making it useful in pharmaceutical formulations.

    Industry: Utilized in electrochemical applications, such as batteries and supercapacitors, due to its ionic conductivity and stability.

Mechanism of Action

The mechanism of action of 1H-Imidazolium, 1-butyl-3-ethenyl-, chloride involves its interaction with various molecular targets and pathways:

    Molecular Targets: The imidazolium cation can interact with biological membranes, proteins, and nucleic acids, affecting their structure and function.

    Pathways Involved: The compound can disrupt microbial cell membranes, leading to cell lysis and death. In electrochemical applications, it facilitates ion transport and enhances the efficiency of energy storage devices.

Comparison with Similar Compounds

  • 1H-Imidazolium, 1-butyl-3-methyl-, chloride
  • 1H-Imidazolium, 1-ethyl-3-ethenyl-, chloride
  • 1H-Imidazolium, 1-butyl-3-propyl-, chloride

Comparison: 1H-Imidazolium, 1-butyl-3-ethenyl-, chloride stands out due to the presence of the ethenyl group, which allows for polymerization and the formation of poly(1H-imidazolium) derivatives

Properties

IUPAC Name

1-butyl-3-ethenyl-1,2-dihydroimidazol-1-ium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2.ClH/c1-3-5-6-11-8-7-10(4-2)9-11;/h4,7-8H,2-3,5-6,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBOSFHSGNSJLLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[NH+]1CN(C=C1)C=C.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10798143
Record name 1-Butyl-3-ethenyl-2,3-dihydro-1H-imidazol-1-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10798143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

657394-63-3
Record name 1-Butyl-3-ethenyl-2,3-dihydro-1H-imidazol-1-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10798143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Imidazolium, 1-butyl-3-ethenyl-, chloride
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1H-Imidazolium, 1-butyl-3-ethenyl-, chloride
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1H-Imidazolium, 1-butyl-3-ethenyl-, chloride
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1H-Imidazolium, 1-butyl-3-ethenyl-, chloride
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1H-Imidazolium, 1-butyl-3-ethenyl-, chloride
Reactant of Route 6
1H-Imidazolium, 1-butyl-3-ethenyl-, chloride

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